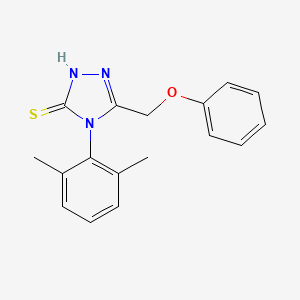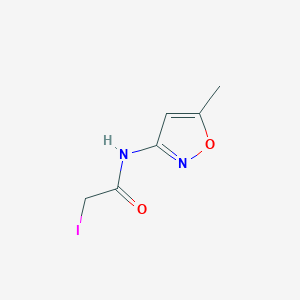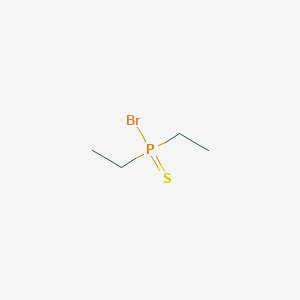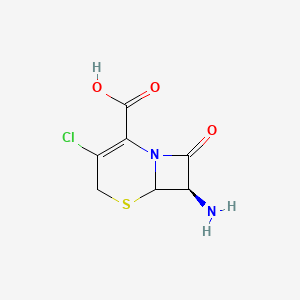
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol is an organic compound with the molecular formula C15H13F3O2. It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxyethylphenol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol typically involves the trifluoromethylation of phenolic compounds. One common method includes the use of sodium hydride as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under an argon atmosphere at elevated temperatures, around 125°C, for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and solvents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the hydroxyethylphenol moiety.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group attached to a phenyl ring, similar to the target compound.
Uniqueness
2-(1-Hydroxy-1-(4-(trifluoromethyl)phenyl)ethyl)phenol is unique due to the combination of its trifluoromethyl group and hydroxyethylphenol moiety. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C15H13F3O2 |
|---|---|
Molecular Weight |
282.26 g/mol |
IUPAC Name |
2-[1-hydroxy-1-[4-(trifluoromethyl)phenyl]ethyl]phenol |
InChI |
InChI=1S/C15H13F3O2/c1-14(20,12-4-2-3-5-13(12)19)10-6-8-11(9-7-10)15(16,17)18/h2-9,19-20H,1H3 |
InChI Key |
XDDNESZWNVAYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Diethyl {1-hydroxy-3-[(propan-2-yl)sulfanyl]propyl}phosphonate](/img/structure/B14132240.png)
![1-{[2-(4-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14132254.png)
![3-[[4-[2-(4-Nitrophenyl)diazenyl]phenyl](2-phenylethyl)amino]propanenitrile](/img/structure/B14132265.png)

![{[1-(Benzenesulfinyl)propadienyl]sulfanyl}benzene](/img/structure/B14132274.png)



![(E)-2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(phenyldiazenyl)phenyl)acetamide](/img/structure/B14132294.png)


